molecular formula C19H20N2O4S2 B2734804 (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896274-00-3

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2734804
CAS No.: 896274-00-3
M. Wt: 404.5
InChI Key: PVUNGEXDAWAWFP-FMQUCBEESA-N
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Description

The compound (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide features a benzo[d]thiazole scaffold fused with a benzamide moiety. Key structural attributes include:

  • 3-(2-ethoxyethyl) substituent: Enhances solubility due to the ethoxy group.
  • While direct biological data for this compound is unavailable in the provided evidence, its structural analogs exhibit diverse activities, including anticancer, antiparasitic, and enzyme inhibitory effects.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-25-13-12-21-15-9-5-6-10-16(15)26-19(21)20-18(22)14-8-4-7-11-17(14)27(2,23)24/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUNGEXDAWAWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications, drawing from a variety of research findings and case studies.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 336.42 g/mol

The presence of functional groups such as the methylsulfonyl and ethoxyethyl substituents contributes to its potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thioamide derivatives.
  • Substitution Reactions : The introduction of the ethoxyethyl group and methylsulfonyl group occurs through nucleophilic substitution methods.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological pathways, including:

  • CB2 Receptor Agonism : Similar compounds have shown selective agonistic activity towards CB2 receptors, which are implicated in anti-inflammatory responses without psychoactive effects .
  • Anticancer Activity : Research indicates potential cytotoxic effects against tumorigenic cell lines, suggesting a role in cancer therapeutics .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant antibacterial, antifungal, and antiprotozoal activities. For example:

  • Antibacterial Activity : Minimum inhibitory concentrations (MICs) for various bacterial strains were observed to be as low as 50 µg/mL, indicating potent antibacterial properties .
  • Cytotoxicity Testing : The compound displayed selective cytotoxicity against specific cancer cell lines with EC50 values ranging from 28 to 290 ng/mL .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of similar benzothiazole derivatives found that these compounds could effectively reduce inflammation in animal models by modulating immune responses via CB2 receptor activation. This suggests that this compound may have similar therapeutic applications .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer potential of benzothiazole derivatives highlighted that certain modifications could enhance their efficacy against breast and gastric cancer cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation significantly .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Benzo[d]thiazol-2(3H)-ylidene Benzamide Derivatives

Compound Name Substituents on Benzo[d]thiazole Benzamide Substituents Key Functional Groups Reference
Target Compound 3-(2-ethoxyethyl) 2-(methylsulfonyl) Methylsulfonyl, ethoxyethyl -
4d () 3-phenyl 4-(cyclohexadienone) Dimethoxycyclohexadienone
4e () 3-(2-methylbenzyl) 4-(cyclohexadienone) Methylbenzyl, dimethoxy
4-ethylamino analog () 5-(3-trifluoromethylbenzyl) 4-ethylamino, 3-hydroxyethoxy Trifluoromethyl, hydroxyethoxy
Nitazoxanide () 5-nitrothiazole 2-acetolyloxy Nitro, acetolyloxy
533890-07-2 () 3-methyl, 4-ethoxy 4-(N-benzyl-N-methylsulfamoyl) Sulfamoyl, benzyl-methyl

Key Observations :

  • The ethoxyethyl group in the target compound improves hydrophilicity compared to lipophilic substituents (e.g., dodecyl in 5p, ).

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Key IR Peaks (cm⁻¹) 1H NMR Shifts (δ, ppm) Reference
Target Compound C₂₁H₂₁N₂O₄S₂ 437.53 - - - -
4d () C₂₆H₂₀N₂O₃S ~440 90–92 - Aromatic protons: 7.5–8.2
4g () C₂₁H₂₀N₄O₂S 392.48 82 1690, 1638 (C=O) -
Nitazoxanide C₁₂H₉N₃O₅S 307.28 - - -

Key Observations :

  • High yields (90–92%) in suggest efficient synthetic routes for benzo[d]thiazole derivatives.
  • IR peaks at 1690–1638 cm⁻¹ () correlate with carbonyl groups, likely present in the target compound.

Key Observations :

  • The target compound’s methylsulfonyl group may enhance binding to enzymes or receptors compared to nitro or sulfamoyl groups.
  • Ethoxyethyl substituent could improve bioavailability compared to bulky groups like dodecyl ().

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